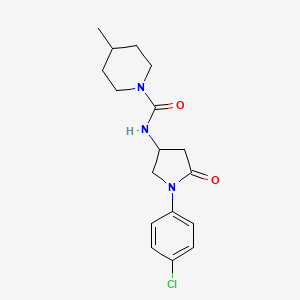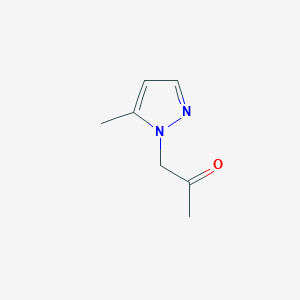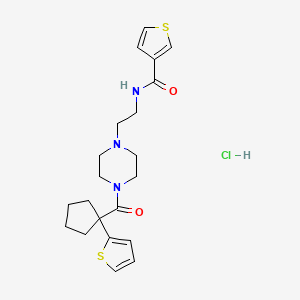
(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of this complex in cellular metabolism and disease.
Wissenschaftliche Forschungsanwendungen
Optical Sensors and Biological Applications
Pyrimidine derivatives, like the one , have been extensively studied for their use as optical sensors and in various biological contexts. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This has broader implications for the development of new materials and methodologies in detecting biological and chemical substances. Pyrimidine-based compounds' diverse applications underscore their importance in both sensing technology and medicinal chemistry (Jindal & Kaur, 2021).
Synthesis of Heterocyclic Compounds
The pyranopyrimidine core, closely related to pyrimidine derivatives, highlights the utility of these compounds in synthesizing various heterocyclic structures. These structures are crucial in the pharmaceutical industry, demonstrating the compound's relevance in creating bioactive molecules. The use of hybrid catalysts in these syntheses further emphasizes the evolving methods in organic chemistry to develop compounds with significant biological applications (Parmar, Vala, & Patel, 2023).
Environmental Remediation
Moreover, certain thiazole derivatives have been explored for their potential in environmental remediation, particularly in the degradation of organic pollutants. This application is crucial in addressing the persistent issue of industrial waste and its impact on ecosystems. The enzymatic breakdown of pollutants, facilitated by compounds such as thiazoles, represents a significant step forward in green chemistry and sustainable practices (Husain & Husain, 2007).
Central Nervous System (CNS) Acting Drugs
The structural features of pyrimidine and thiazole derivatives are also being investigated for their potential in CNS drug development. These compounds' functional groups may serve as leads for synthesizing new molecules with CNS activity, highlighting their significance in neuropharmacology (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-12(20-8-16-9)13(18)17-5-3-10(6-17)19-11-2-4-14-7-15-11/h2,4,7-8,10H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLNYXHHTQOAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2438328.png)







![4-(3-chloro-2-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2438340.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2438343.png)